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Compound of Interest |

3-(Morpholin-4-
Compound Name:
ylmethyl)benzonitrile
CAS No.: 857283-91-1
Cat. No.: B1336763

Executive Summary: The Pharmacophore Fusion

The integration of morpholine and benzonitrile moieties represents a privileged scaffold
strategy in modern medicinal chemistry. This guide analyzes the biological activity of this
specific structural fusion, moving beyond generic descriptions to focus on its application in
PI3K/mTOR pathway inhibition and Acetylcholinesterase (AChE) modulation.

The therapeutic logic rests on a synergistic "Push-Pull" mechanism:

e Morpholine (The Solubilizer & H-Bond Acceptor): The ether oxygen serves as a critical
hydrogen bond acceptor (often with the hinge region of kinases), while the saturated ring
improves metabolic stability and aqueous solubility (

) compared to piperidine analogs.

e Benzonitrile (The Electronic Anchor): The cyano group (-CN) acts as a bioisostere for
carbonyls and halogens. It provides a strong dipole for orientation within the active site,
resists oxidative metabolism (unlike some methyl groups), and exerts an electron-
withdrawing effect that modulates the pKa of the scaffold.

Structural Rationale & SAR Logic
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To design effective ligands, one must understand the specific binding modes facilitated by this
scaffold.

The Hinge-Binder Hypothesis (Oncology)

In kinase inhibitors (e.g., targeting PI3K

), the morpholine oxygen typically interacts with the backbone amide of a specific residue (e.qg.,
Val851 in PI3K). The benzonitrile moiety often occupies the hydrophobic pocket, where the
nitrile nitrogen can engage in specific interactions with lysine or aspartate residues.

The Dual-Site Hypothesis (Neurology)

In AChE inhibitors, the morpholine nitrogen (protonated at physiological pH) mimics the
guaternary ammonium of acetylcholine, binding to the Catalytic Active Site (CAS). The
benzonitrile moiety extends into the Peripheral Anionic Site (PAS), engaging in

stacking via the aromatic ring, while the nitrile group provides additional polar interactions.

Visualization: Pharmacophore Interaction Map
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Figure 1: Interaction logic of morpholine-benzonitrile scaffolds with Kinase and AChE targets.
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Therapeutic Application: Oncology (PI3K Inhibition)
[1]

The 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold has emerged as a potent inhibitor of
Phosphoinositide 3-kinase (PI3K).[1] The nitrile group at the 5-position is critical; replacing it
with a hydrogen or methyl group often results in a loss of potency due to the loss of a key
dipole interaction and reduced electron deficiency of the pyrimidine ring.

Comparative Potency Data

The following table summarizes the inhibitory potential (IC

) of morpholine-benzonitrile derivatives against PI3K isoforms, derived from structure-activity

relationship (SAR) studies of ZSTK474 analogs and related pyrimidine-carbonitriles.

PI3K PI3K
Compound Core R-Group (5- @ @ Interpretati
ID Scaffold Pos) on
(nM) (nM)
Ref-1 Triazine-bis- Benchmark
) 5.0 3.9 pan-PI3K
(ZSTK474) morpholine S
inhibitor.
Pyrimidine- Retains
Cmpd-A bis- -CN (Nitrile) 8.2 6.5 nanomolar
morpholine potency.
Pyrimidine- Loss of
Cmpd-B bis- -H >1000 >1000 activity
morpholine (electronic).
Pyrimidine- Steric clash /
Cmpd-C bis- -CONH 45.0 60.0 lower
morpholine permeability.

Data synthesized from representative SAR trends in PI3K inhibitor research [1, 2].
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Synthetic Protocol: S Ar Assembly

The most robust method for synthesizing these compounds is Nucleophilic Aromatic
Substitution (S

Ar). The nitrile group on the benzene or pyrimidine ring activates the ring, facilitating the
displacement of a halogen leaving group by the morpholine amine.

Workflow Diagram

Starting Material:

2,4-dichloro-5-cyanopyrimidine Reagent:

(or fluorobenzonitrile)

Morpholine (2.5 eq)

Conditions:
DMF/TEA, 0°C to RT
4-12 Hours

LC Monitoring

Workup:
Ice Water Quench -> Filtration
or EtOAc Extraction

Purification:
Recrystallization (EtOH)
or Column Chromatography

>95% Purity

Final Product:
Morpholine-Benzonitrile Derivative
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Figure 2: Step-by-step synthetic pathway via Nucleophilic Aromatic Substitution.

Detailed Protocol (Self-Validating)

Objective: Synthesis of 4-morpholino-2-chlorobenzonitrile.

Preparation: In a dry 100 mL round-bottom flask, dissolve 2-chloro-4-fluorobenzonitrile (1.0
eq, 5 mmol) in anhydrous DMF (10 mL).

o Why: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex
intermediate in S

Ar reactions.
Addition: Add Potassium Carbonate (K

CO
) (2.0 eq) followed by dropwise addition of Morpholine (1.1 eq).

o Control: Maintain temperature at 0°C during addition to prevent double-substitution or
polymerization.

Reaction: Stir at room temperature for 6 hours.

o Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot (higher R
) must disappear.

Quench: Pour the reaction mixture into crushed ice (50 g).

o Observation: A white precipitate should form immediately.

Isolation: Filter the solid, wash with cold water (3 x 20 mL) to remove DMF and salts. Dry in a
vacuum oven at 45°C.

Bioassay Protocols
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In Vitro Kinase Assay (ADP-Glo™)

This protocol quantifies the kinase inhibitory activity by measuring ATP depletion.

o Reagent Prep: Prepare 2.5x Kinase/Lipid Substrate working solution and 2.5x ATP working
solution.

e Compound Handling: Dissolve morpholine-benzonitrile derivatives in 100% DMSO. Perform
serial dilutions.

o Critical: Final DMSO concentration in the assay well must be <1% to avoid enzyme
denaturation.

¢ Incubation:
o Add 2

L compound + 4
L Kinase/Substrate to a 384-well white plate.

o Incubate for 10 min at RT (allows compound to bind active site).
o Add 4
L ATP to initiate reaction. Incubate for 60 min.
e Detection:
o Add 10

L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).

o Incubate 40 min.
o Add 20
L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

e Read: Measure luminescence. Calculate IC
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using a sigmoidal dose-response curve.

Ellman’s Assay (AChE Inhibition)

Standard protocol for evaluating potential Alzheimer's therapeutics.
o Buffer: 0.1 M Phosphate buffer (pH 8.0).
o Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
e Reagent: DTNB (Ellman's Reagent, 0.3 mM).
e Procedure:
o Mix 150

L buffer, 20
L compound (in diluted DMSO), and 20
L AChE enzyme solution (0.2 U/mL).

o Incubate at 25°C for 10 minutes.
o Add 10

L DTNB and 10

L ATCh.
o Measurement: Monitor absorbance at 412 nm for 5 minutes.

o Mechanism:[2][3][4] AChE hydrolyzes ATCh to thiocholine. Thiocholine reacts with DTNB
to produce the yellow anion 5-thio-2-nitrobenzoic acid.

o Calculation: % Inhibition =

Biological Signaling Pathway[1]
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Understanding the downstream effects of inhibiting these targets is crucial for drug
development.

RTK (EGFRIVEGFR) Morpholine-Benzonitrile

Inhibitor

7
/7
7 Blocks ATP Binding

(Target)

Phosphorylation

PIP2 -> PIP3

AKT (PKB)

Inhibition

MTORC1 Apoptosis (Survival)

Cell Proliferation

Click to download full resolution via product page

Figure 3: The PISK/AKT/mTOR signaling cascade and the point of intervention by morpholine-
benzonitrile inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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containing-benzonitriles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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